Tert-butyl 3-(acetoxymethyl)azetidine-1-carboxylate
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Overview
Description
TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE: is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and tert-butyl chloroformate.
Reaction Conditions: The azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl azetidine-1-carboxylate intermediate.
Chemical Reactions Analysis
TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its ability to introduce the azetidine ring into drug molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the role of azetidine-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its structural similarity to natural substrates. The azetidine ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
TERT-BUTYL 3-[(ACETYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE can be compared with other similar compounds such as:
TERT-BUTYL 3-[(METHOXY(METHYL)CARBAMOYL]AZETIDINE-1-CARBOXYLATE: This compound has a methoxy group instead of an acetoxy group, leading to different reactivity and applications.
TERT-BUTYL 3-[(TOSYLOXY)METHYL]AZETIDINE-1-CARBOXYLATE: This compound contains a tosyl group, which makes it more reactive in certain substitution reactions.
TERT-BUTYL 3-[(METHYLSULFONYL)OXY]-1-AZETANECARBOXYLATE:
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)15-7-9-5-12(6-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
PPZIHDPXZCIBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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